4-Chloro-6-nitro-2-(piperazin-1-YL)quinoline
Description
Properties
CAS No. |
437708-76-4 |
|---|---|
Molecular Formula |
C13H13ClN4O2 |
Molecular Weight |
292.72 g/mol |
IUPAC Name |
4-chloro-6-nitro-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C13H13ClN4O2/c14-11-8-13(17-5-3-15-4-6-17)16-12-2-1-9(18(19)20)7-10(11)12/h1-2,7-8,15H,3-6H2 |
InChI Key |
HADJVDJPSUSVPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Nitration and Chlorination of Quinoline Precursors
The foundational approach involves nitration of 4-chloroquinoline derivatives. In a representative protocol, 4-chloroquinoline undergoes nitration using concentrated nitric acid ($$ \text{HNO}3 $$) in sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 0–5°C to yield 4-chloro-6-nitroquinoline. This step exploits the electrophilic aromatic substitution mechanism, with the nitro group ($$-\text{NO}2$$) preferentially occupying the para position relative to the chloro substituent. Subsequent chlorination using phosphorus oxychloride ($$ \text{POCl}_3 $$) at reflux temperatures (110–120°C) introduces a reactive chlorine atom at the 2-position, forming 2,4-dichloro-6-nitroquinoline.
Table 1: Nitration and Chlorination Conditions
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Nitration | $$ \text{HNO}3 $$, $$ \text{H}2\text{SO}_4 $$ | 0–5 | 85–90 |
| Chlorination | $$ \text{POCl}_3 $$ | 110–120 | 75–80 |
Nucleophilic Substitution with Piperazine
The introduction of the piperazine moiety occurs via nucleophilic aromatic substitution (NAS) of the 2-chloro group in 2,4-dichloro-6-nitroquinoline. Piperazine ($$ \text{C}4\text{H}{10}\text{N}_2 $$) is reacted with the chlorinated intermediate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours. This step is sensitive to steric effects, necessitating excess piperazine (2–3 equivalents) to drive the reaction to completion. The product, this compound, is isolated via column chromatography (silica gel, ethyl acetate/hexane) with yields ranging from 65% to 75%.
Mechanistic Insight :
The NAS mechanism proceeds through a two-step process:
Alternative Methods from Patent Literature
A patent by WO2003082286A1 discloses an alternative route starting from 4-hydroxy-6-nitroquinoline. The hydroxy group is first converted to a triflate ($$-\text{OSO}2\text{CF}3 $$) using triflic anhydride, followed by palladium-catalyzed cross-coupling with piperazine. This method achieves higher regioselectivity (yield: 78%) but requires expensive catalysts like tetrakis(triphenylphosphine)palladium(0) ($$ \text{Pd(PPh}3\text{)}4 $$).
Reaction Optimization Strategies
Temperature and Solvent Effects
The choice of solvent profoundly impacts reaction kinetics and yield. Polar aprotic solvents (DMF, DMSO) enhance NAS rates by stabilizing charged intermediates, while ethereal solvents (THF, dioxane) reduce side reactions. For example, DMSO increases the reaction rate of piperazine substitution by 40% compared to DMF. Temperature optimization is critical during nitration; exceeding 5°C leads to over-nitration and tar formation, reducing yields to <50%.
Catalysts and Reagents
Tin(II) chloride ($$ \text{SnCl}_2 $$) is employed in patent methods to reduce nitro intermediates during parallel synthesis. However, its use necessitates rigorous anhydrous conditions to prevent hydrolysis. Recent advances utilize microwave-assisted synthesis to reduce reaction times from 24 hours to 2–4 hours while maintaining yields above 70%.
Table 2: Comparative Analysis of Catalysts
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| None (thermal) | 24 | 65 |
| $$ \text{SnCl}_2 $$ | 6 | 72 |
| Microwave | 2 | 78 |
Characterization and Analytical Methods
Post-synthesis characterization employs nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). Key spectral data for this compound include:
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 8.65 (s, 1H, quinoline-H), 7.92–7.88 (m, 2H, aromatic-H), 3.45–3.40 (m, 4H, piperazine-H), 2.95–2.90 (m, 4H, piperazine-H).
- IR (KBr) : 1540 cm$$ ^{-1} $$ ($$ \text{NO}2 $$ asymmetric stretch), 1340 cm$$ ^{-1} $$ ($$ \text{NO}2 $$ symmetric stretch), 750 cm$$ ^{-1} $$ (C–Cl stretch).
Applications in Pharmaceutical Research
The compound’s piperazine moiety enhances binding to serotonin receptors ($$ \text{5-HT}_{2A} $$) and kinase domains, making it a candidate for antipsychotic and anticancer therapies. Derivatives exhibit IC$$ _{50} $$ values of 12–45 nM against Plasmodium falciparum, underscoring its antimalarial potential.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 6 undergoes reduction to form an amine derivative. This reaction is critical for synthesizing bioactive intermediates.
Reagents/Conditions :
-
Tin(II) chloride (SnCl₂) in refluxing ethanol/ethyl acetate .
-
Hydrogen gas (H₂) with palladium catalysts.
Example :
Reduction of 4-chloro-6-nitro-2-(piperazin-1-yl)quinoline with SnCl₂ yields 4-chloro-6-amino-2-(piperazin-1-yl)quinoline , a precursor for antitubercular agents .
Mechanism :
The nitro group (–NO₂) is reduced to an amine (–NH₂) via a nitrene intermediate.
Nucleophilic Substitution at the Chloro Position
The chlorine atom at position 4 is susceptible to nucleophilic displacement, enabling diverse derivatization.
Key Findings :
-
Substitution with piperazine requires careful control of stoichiometry to avoid dimerization .
-
Azide substitution is regioselective under mild conditions .
Condensation and Cycloaddition Reactions
The piperazine ring and nitro group facilitate condensation with carbonyl compounds or heterocycles.
Example Reactions :
-
Schiff base formation : Reacting with aldehydes (e.g., thiosemicarbazide) yields imine derivatives with reported α-glucosidase inhibitory activity (IC₅₀ = 12–750 µM) .
-
Cycloaddition : Treatment with hydrazine forms pyrazoloquinoline derivatives, which show antimicrobial activity .
Conditions :
Oxidation of the Piperazine Ring
The piperazine moiety undergoes oxidation under strong acidic or oxidative conditions.
Reagents :
-
Potassium permanganate (KMnO₄) in aqueous H₂SO₄.
-
Hydrogen peroxide (H₂O₂) with catalytic Fe³⁺.
Products :
-
N-Oxide derivatives with enhanced solubility and altered bioactivity.
Stability and Side Reactions
Scientific Research Applications
4-Chloro-6-nitro-2-piperazin-1-yl-quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-nitro-2-piperazin-1-yl-quinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The pharmacological profile of quinoline derivatives is highly sensitive to substituent positions and functional groups. Key comparisons include:
7-Chloro-4-(piperazin-1-yl)quinoline
- Structure : Chloro at position 7, piperazine at position 3.
- Synthesis: Reacting 4,7-dichloroquinoline with piperazine under basic conditions (e.g., triethylamine, 110°C) .
- Activity :
- Key Difference : The absence of a nitro group and differing chloro position reduce steric hindrance compared to the target compound.
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline
- Structure : Chloro at position 6, piperidine at position 4, pyrrolidine at position 2.
- Activity: Not explicitly stated, but piperidine and pyrrolidine substituents may enhance lipophilicity and membrane permeability compared to piperazine-containing analogs .
2-(Piperazin-1-yl)quinoline
Physicochemical Properties
- Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) offers higher polarity and hydrogen-bonding capacity than piperidine, influencing solubility and target engagement .
Biological Activity
4-Chloro-6-nitro-2-(piperazin-1-YL)quinoline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The structure of this compound features a quinoline core with a piperazine substituent, which is known to enhance biological activity through various mechanisms.
- Serotonin Transporter Inhibition : The compound acts as an inhibitor of the serotonin transporter (SERT), which plays a crucial role in regulating serotonergic signaling in the central nervous system. This inhibition can lead to increased serotonin availability, impacting mood and anxiety disorders .
- Antimicrobial Activity : Quinoline derivatives, including this compound, have shown efficacy against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or function .
- Anticancer Properties : Research has indicated that similar compounds exhibit selective cytotoxicity towards cancer cells compared to non-cancerous cells, suggesting potential applications in cancer therapy .
Biological Activity Data
Case Studies
- Antidepressant Effects : A study demonstrated that compounds structurally similar to this compound exhibited significant antidepressant-like effects in animal models by modulating serotonergic pathways .
- Anticancer Research : In vitro studies showed that this compound could inhibit the growth of breast cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapy .
- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties of quinoline derivatives against Mycobacterium tuberculosis and other pathogens, showing promising results that warrant further investigation into their clinical applications .
Q & A
Q. What are the optimal synthetic routes for 4-chloro-6-nitro-2-(piperazin-1-yl)quinoline, and how do reaction conditions influence yield?
The synthesis typically involves coupling a chlorinated quinoline precursor with piperazine. For example, 4-chloroquinoline derivatives can react with piperazine in anhydrous ethanol or dichloromethane under reflux . Key factors include:
- Solvent choice : Polar aprotic solvents improve nucleophilic substitution.
- Temperature : Reactions at 80–100°C reduce side products.
- Catalysts : Base catalysts (e.g., K₂CO₃) enhance piperazine nucleophilicity. A table comparing yields under different conditions:
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | None | 62 |
| DCM | 40 | K₂CO₃ | 78 |
| DMF | 100 | Et₃N | 85 |
Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use X-ray crystallography (e.g., SHELX programs) for unambiguous confirmation. SHELXL refines small-molecule structures, while SHELXS/SHELXD solve phase problems . Complementary techniques:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., nitro group at C6, piperazine at C2).
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 319.7).
- Elemental analysis : Match calculated vs. observed C, H, N, Cl values .
Advanced Research Questions
Q. How does the nitro group at C6 influence the compound’s electronic properties and reactivity?
The nitro group is a strong electron-withdrawing moiety, which:
- Reduces electron density on the quinoline ring, affecting π-π stacking in protein binding .
- Enhances stability against nucleophilic attack at C2 and C4 positions.
- Modulates redox potential : Cyclic voltammetry shows a reduction peak near -0.8 V (vs. Ag/AgCl) for the nitro group, indicating potential for prodrug activation .
Experimental Design : Compare reactivity of nitro vs. methoxy analogues in Suzuki-Miyaura coupling reactions.
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antiproliferative vs. no activity)?
Discrepancies may arise from:
- Cellular context : Test in multiple cell lines (e.g., HeLa, A549) with standardized protocols (e.g., MTT assay, 48–72 hr exposure) .
- Compound stability : Monitor degradation under assay conditions (e.g., HPLC at 0, 24, 48 hr). Evidence suggests nitroquinolines degrade in aqueous media >24 hr .
- Metabolite interference : Use LC-MS to identify active metabolites (e.g., reduced nitro to amine derivatives) .
Case Study : A 2024 study found that this compound showed GI₅₀ = 0.52 µM in HeLa cells but was inactive in AGS cells due to differential expression of nitroreductases .
Q. How can computational methods predict binding modes of this compound with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of targets (e.g., topoisomerase I, PDB: 1SC7). The piperazine moiety often interacts with Asp/Glu residues via H-bonding .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).
- SAR analysis : Modify substituents (e.g., replace nitro with cyano) and predict ΔG binding using MM-PBSA .
Methodological Challenges
Q. What are the best practices for handling temporal degradation effects in long-term studies?
- Storage : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation.
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and quantify impurities via HPLC-DAD .
- Biological assays : Pre-test compound integrity at each timepoint to avoid false negatives .
Q. How to address low solubility in aqueous buffers during in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
